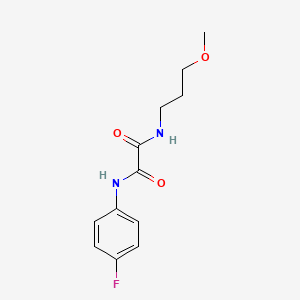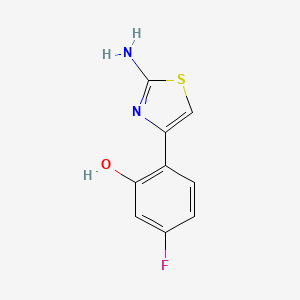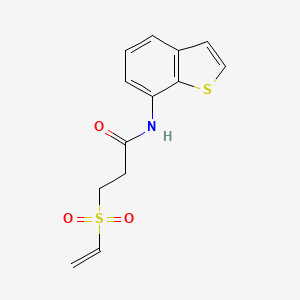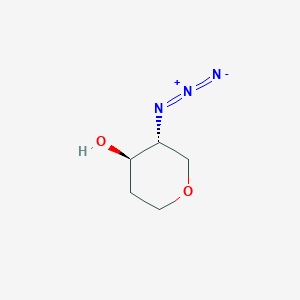![molecular formula C23H19FN4O3 B2371965 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 921873-81-6](/img/structure/B2371965.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic compound known for its diverse applications in medicinal chemistry. Its unique structure features a pyrido[3,2-d]pyrimidine core with benzyl and acetamide groups, providing a scaffold for interactions with various biological targets. This compound is being explored for its potential therapeutic uses, particularly in treating diseases related to cancer, inflammation, and neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide involves several key steps:
Starting Materials: : Begin with commercially available reagents such as 4-fluorobenzylamine and pyrido[3,2-d]pyrimidine derivatives.
Stepwise Reactions: : The synthetic route typically involves:
Amidation: : Reacting 4-fluorobenzylamine with acetic anhydride to form N-(4-fluorobenzyl)acetamide.
Cyclization: : Using a suitable base to cyclize the intermediate product with the pyrido[3,2-d]pyrimidine derivative.
Substitution: : Introducing the benzyl group via a substitution reaction using a benzyl halide under basic conditions.
Industrial Production Methods
Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow chemistry for better control over reaction parameters. Industrial synthesis also focuses on cost-effective starting materials and solvents, employing green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the benzyl group, producing benzyl alcohol or benzaldehyde derivatives.
Reduction: : Reduction reactions typically target the ketone groups, forming alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the pyrimidine core.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: : Employing halide reagents and appropriate bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation and reduction reactions yield various alcohols, aldehydes, or alkanes. Substitution reactions lead to modified aromatic or pyrimidine rings with different functional groups, enhancing the compound's versatility.
科学研究应用
2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide has extensive applications across multiple scientific fields:
Chemistry: : Acts as a precursor for synthesizing other complex molecules, facilitating studies in organic synthesis.
Biology: : Used in assays to investigate cell signaling pathways, particularly in cancer cell lines.
Medicine: : Explored as a potential therapeutic agent due to its anti-inflammatory and anti-cancer properties.
Industry: : Serves as an intermediate in the production of pharmaceuticals and specialty chemicals.
作用机制
This compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. In cancer research, it is known to inhibit the activity of certain kinases, leading to disrupted cell proliferation and induced apoptosis. Its mechanism involves binding to the active site of these enzymes, altering their conformation, and preventing substrate interaction.
相似化合物的比较
When compared to similar compounds like 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-bromobenzyl)acetamide or 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide stands out due to its unique substitution pattern. The fluorine atom in the 4-fluorobenzyl group imparts distinct electronic and steric effects, enhancing its biological activity and selectivity.
属性
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c24-18-10-8-16(9-11-18)13-26-20(29)15-27-19-7-4-12-25-21(19)22(30)28(23(27)31)14-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUDJKMECCDUJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B2371887.png)
![diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2371889.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2371895.png)


![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2371901.png)
![2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2371903.png)


